

Technical Support Center: C₁₄H₂₀CINS Impurity Profiling & Troubleshooting

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Compound of Interest

Compound Name: C₁₄H₂₀CINS

CAS No.: 479485-40-0

Cat. No.: B2659298

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Status: Active Scope: Identification, Isolation, and Mitigation of Impurities in C₁₄H₂₀CINS (Spiro-amine/Thiolane derivatives) Audience: Analytical Chemists, Medicinal Chemists, QC Managers[1]

Compound Identification & Isomer Verification

Before troubleshooting impurities, verify your specific isomer.[1] The formula C₁₄H₂₀CINS (MW: 269.83 g/mol) refers to the Hydrochloride salt of a base with formula C₁₄H₁₉NS.[1]

Common Isomers:

- 8-Phenyl-1-thia-4-azaspiro[4.5]decane HCl (CAS 1221792-77-3): A spiro-cyclic scaffold often used in receptor ligand research.[1]
- 4-[3-Chloro-4-(thiolan-3-yl)phenyl]butan-1-amine (PubChem CID 117428101): A linear butylamine derivative.[1][2]
- 3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane HCl: A bridged bicyclic system.[1]

Note: This guide focuses on the S-oxidation and hydrolytic pathways common to all three scaffolds due to the presence of the thioether (C-S-C) and amine moieties.[1]

Common Impurity Profile (Data Sheet)

The following table summarizes the most frequent impurities detected in C₁₄H₂₀CINS samples during LC-MS and HPLC analysis.

Impurity Type	Relative Retention (RRT)*	Mass Shift (Δ m/z)	Proposed Identity	Origin/Causality
IMP-A	0.85 - 0.92	+16 Da (M+16)	S-Sulfoxide (R-S(=O)-R)	Oxidation: Exposure to air/peroxides during synthesis or storage.[1]
IMP-B	0.75 - 0.82	+32 Da (M+32)	S-Sulfone (R-S(=O) ₂ -R)	Over-Oxidation: Prolonged exposure to oxidants or high-temperature stress.[1]
IMP-C	1.10 - 1.20	-36.5 Da	Free Base (C ₁₄ H ₁₉ NS)	Disproportionation: Incomplete salt formation or pH shift in solution.[1]
IMP-D	Varies	-34 Da (from Cl pattern)	Des-chloro Analog	Synthetic Carryover: Use of non-chlorinated starting materials (if applicable to isomer 2).[1]
IMP-E	< 0.50	Variable	Ring-Open Hydrolysis	Degradation: Acid-catalyzed opening of the thiazolidine/thiolane ring.[1]

*RRT is approximate and depends on the specific C18 method used. Sulfoxides typically elute earlier than the parent sulfide due to increased polarity.[1]

Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: "I see a split peak or 'shoulder' on my main peak in HPLC."

Diagnosis: This is likely the S-Sulfoxide enantiomers or Diastereomers.[1]

- Mechanism: When a thioether (sulfide) oxidizes to a sulfoxide (S=O), the sulfur atom becomes a chiral center.[1] If your molecule already has a chiral center (e.g., the spiro carbon or thiolane ring), the introduction of the sulfoxide creates diastereomers (e.g., R,S and S,S). These often separate slightly on standard C18 columns, looking like a split peak.

Action Plan:

- Run LC-MS: Check if the shoulder has a mass of $[M+H]^+ + 16$ (i.e., $m/z \sim 254$ for the base + 16 = 270, or $238 + 16 = 254$ depending on ionization of the salt).[1]
- Peroxide Test: Test your solvents (especially THF or Ethers used in prep) for peroxides.[1] Even trace peroxides rapidly oxidize thioethers.[1]

Issue 2: "The melting point is 10-15°C lower than the Certificate of Analysis."

Diagnosis: Hygroscopicity and Salt Disproportionation.[1]

- Mechanism: Amine hydrochlorides can be hygroscopic.[1] Absorbed water lowers the melting point.[1] Furthermore, if the sample was washed with a solvent containing trace base (or even water), some HCl may have been lost, creating a mixture of Free Base (oil) and HCl Salt (solid).[1]

Action Plan:

- Chloride Content Titration: Perform an Argentometric titration ($AgNO_3$) to confirm the stoichiometry of Cl^- is 1:1.[1]

- Re-acidification: Dissolve 100mg in dry diethyl ether, bubble dry HCl gas (or add 4M HCl in dioxane), and recrystallize.

Issue 3: "My sample is turning yellow/brown over time."

Diagnosis: Oxidative Instability of the Sulfur or Amine.[1]

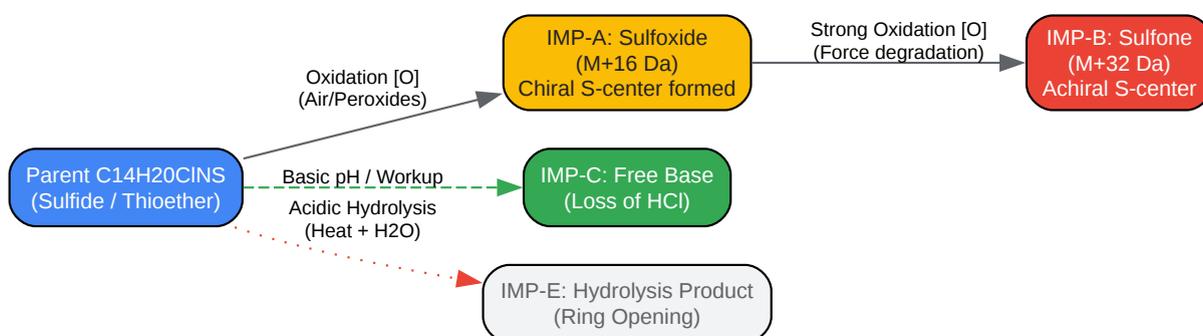
- Mechanism: Thioethers are electron-rich and prone to oxidation.[1] The yellow color often indicates the formation of complex oxidative coupling products (disulfides, though less likely in cyclic systems, or N-oxides).

Action Plan:

- Storage: Store under Argon/Nitrogen at -20°C.
- Antioxidants: For solution storage, consider adding 0.1% BHT or ascorbic acid if the application permits.[1]

Visualizing the Impurity Pathways

The following diagram illustrates the degradation pathways for the 1-thia-4-azaspiro[4.5]decane scaffold (a representative C₁₄H₂₀CINS isomer), highlighting where impurities IMP-A and IMP-B originate.



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Caption: Degradation pathways of C₁₄H₂₀CINS. The primary degradation route is the stepwise oxidation of the thioether to sulfoxide (IMP-A) and sulfone (IMP-B).[1]

Experimental Protocol: Separation of Sulfoxide Impurities

To definitively identify the S-oxide impurities, use this validated LC-MS generic gradient. Sulfoxides are significantly more polar than the parent sulfide and will elute earlier.[\[1\]](#)

Method Parameters:

- Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 μm , 4.6 x 100 mm.[\[1\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water.[\[1\]](#)
- Mobile Phase B: Acetonitrile (MS Grade).[\[1\]](#)
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.0	5%	Equilibration
2.0	5%	Hold
12.0	95%	Linear Ramp
15.0	95%	Wash
15.1	5%	Re-equilibration

Expected Results:

- Sulfoxide (IMP-A): Elutes at ~60-70% of the retention time of the parent.[\[1\]](#) Look for m/z [M+17] (Protonated Sulfoxide).[\[1\]](#)

- Sulfone (IMP-B): Elutes between Sulfoxide and Parent (polarity depends on specific scaffold).[1] Look for m/z [M+33].

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Sources

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